3-(3-Chlorophenyl)propanenitrile

Description

BenchChem offers high-quality 3-(3-Chlorophenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

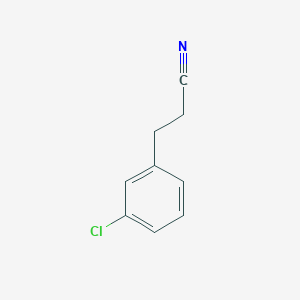

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVZCEQMVXDAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440286 | |

| Record name | 3-(3-chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21640-47-1 | |

| Record name | 3-(3-chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(3-Chlorophenyl)propanenitrile (CAS 29668-58-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(3-Chlorophenyl)propanenitrile, CAS 29668-58-2. Acknowledging the current scarcity of direct experimental data for this specific compound, this document synthesizes available information on closely related isomers and employs predictive methodologies to offer a robust resource for researchers. This guide is structured to provide both foundational knowledge and practical insights for the application of this compound in research and development.

Introduction and Chemical Identity

3-(3-Chlorophenyl)propanenitrile is a halogenated aromatic nitrile. The presence of the chlorophenyl group and the nitrile functionality suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable synthon. The substitution pattern on the aromatic ring will influence the compound's reactivity and physical properties.

Chemical Structure:

Chemical Structure of 3-(3-Chlorophenyl)propanenitrile

Physical Properties: A Comparative Analysis

| Property | 3-(3-Chlorophenyl)propanenitrile (Predicted/Estimated) | 3-(2-Chlorophenyl)propanenitrile | 3-(4-Chlorophenyl)propanenitrile | (3-Chlorophenyl)acetonitrile |

| CAS Number | 29668-58-2 | 7315-17-5 | 32327-71-2 | 1529-41-5 |

| Molecular Formula | C₉H₈ClN | C₉H₈ClN | C₉H₈ClN | C₈H₆ClN |

| Molecular Weight | 165.62 g/mol | 165.62 g/mol | 165.62 g/mol | 151.59 g/mol |

| Boiling Point | No data available | 83 °C at 0.15 mmHg | No data available | 134-136 °C at 10 mmHg[1] |

| Melting Point | No data available | No data available | No data available | 11-13 °C[1] |

| Density | No data available | 1.139 g/mL at 25 °C | No data available | 1.283 g/mL at 25 °C[1] |

| Refractive Index | No data available | n20/D 1.539 | No data available | n20/D 1.544[1] |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | No specific data, but similar solubility profile expected. | No specific data, but similar solubility profile expected. | No specific data, but similar solubility profile expected. |

Expert Insights: The position of the chlorine atom on the phenyl ring is expected to have a subtle but noticeable effect on the physical properties. Generally, para-substituted isomers tend to have higher melting points than their ortho and meta counterparts due to more efficient crystal packing. Boiling points are also influenced by dipole moments, which will differ between the isomers. The density is largely influenced by the presence of the heavy chlorine atom.

Spectroscopic Characterization (Predicted)

For unambiguous identification, spectroscopic methods are indispensable. In the absence of published spectra for 3-(3-Chlorophenyl)propanenitrile, predictive tools can provide valuable insights into the expected spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is crucial for confirming the arrangement of protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

-

Aromatic Protons (4H): Expected to appear in the range of 7.2-7.5 ppm. The meta-substitution pattern will lead to a complex multiplet.

-

Methylene Protons (alpha to nitrile, 2H): A triplet around 2.7-2.9 ppm.

-

Methylene Protons (beta to nitrile, 2H): A triplet around 3.0-3.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the carbon framework.

-

Nitrile Carbon: Expected around 118-120 ppm.

-

Aromatic Carbons: Six signals are expected in the range of 125-140 ppm. The carbon bearing the chlorine atom will be significantly downfield.

-

Methylene Carbons: Two signals are expected in the aliphatic region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy

Key characteristic absorption bands are expected at:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C-Cl stretch: A strong band in the fingerprint region, typically 1000-1100 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Proposed synthesis of 3-(3-Chlorophenyl)propanenitrile.

Step-by-Step Experimental Protocol (General)

Expertise & Experience: This protocol is based on well-established organometallic reactions. The use of anhydrous solvents is critical for the successful formation of the Grignard reagent, as it is highly reactive with water. The slow addition of acrylonitrile at low temperatures helps to control the exothermic reaction and prevent polymerization.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 3-chlorobromobenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium. The reaction is initiated by gentle heating.

-

Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Cyanoethylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve acrylonitrile in anhydrous THF and add it to the dropping funnel.

-

Add the acrylonitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a stirred mixture of ice and saturated aqueous ammonium chloride solution to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(3-Chlorophenyl)propanenitrile is not available, based on the properties of related compounds, the following precautions should be taken:

-

Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis. Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Fire Hazards: The compound is likely combustible. Keep away from open flames and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(3-Chlorophenyl)propanenitrile, CAS 29668-58-2, is a compound with significant potential as a synthetic intermediate. While direct experimental data on its physical properties are limited, this guide provides a comprehensive overview based on comparative analysis of its isomers and predictive methods. The provided synthetic protocol offers a reliable starting point for its preparation in a laboratory setting. As with any chemical, proper safety precautions are paramount. Further experimental investigation into the physical and chemical properties of this compound is warranted to fully elucidate its potential applications.

References

-

PubChem. 3-(3-chlorophenyl)-3-hydroxypropanenitrile. [Link]

-

NIST Chemistry WebBook. Propanenitrile. [Link]

Sources

molecular weight and chemical formula of 3-(3-Chlorophenyl)propanenitrile

A Critical Intermediate in CNS-Active Pharmacophore Synthesis

Executive Summary

3-(3-Chlorophenyl)propanenitrile (CAS: 21640-47-1) is a specialized organic intermediate used primarily in the synthesis of psychoactive pharmaceutical agents. Structurally, it consists of a propyl nitrile chain attached to the meta-position of a chlorobenzene ring. This specific substitution pattern is highly valued in medicinal chemistry for its ability to modulate metabolic stability and receptor binding affinity in downstream targets, particularly serotonin antagonists and reuptake inhibitors (SARIs) like Trazodone and Nefazodone derivatives.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic protocols, and its strategic role as a "privileged scaffold" in drug development.

Physicochemical Profile

The following data consolidates experimental and predicted values for 3-(3-Chlorophenyl)propanenitrile. Researchers should treat the boiling point as a vacuum-dependent variable due to the compound's thermal sensitivity at atmospheric pressure.

| Property | Value | Notes |

| IUPAC Name | 3-(3-Chlorophenyl)propanenitrile | Also known as 3-(3-Chlorophenyl)propionitrile |

| CAS Registry Number | 21640-47-1 | Unique identifier |

| Molecular Formula | C | |

| Molecular Weight | 165.62 g/mol | Monoisotopic Mass: 165.0345 |

| Physical State | Colorless to pale yellow liquid | May crystallize at low temperatures |

| Boiling Point | ~145–150 °C @ 10 mmHg | Predicted >280 °C at 760 mmHg (Decomposes) |

| Density | ~1.15 g/cm³ | Estimated at 25 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water |

| LogP | ~2.4 | Lipophilic, crosses BBB readily |

Synthetic Pathways[5][6][7]

The synthesis of 3-(3-Chlorophenyl)propanenitrile is typically achieved through carbon chain extension of 3-chlorobenzaldehyde. The most robust industrial method involves a Knoevenagel condensation followed by selective reduction.

Method A: Knoevenagel Condensation & Reduction (Recommended)

This route is preferred for its scalability and avoidance of highly toxic cyanide salts used in nucleophilic substitution methods.

Step 1: Condensation

Reagents: 3-Chlorobenzaldehyde, Cyanoacetic acid, Pyridine (Cat.), Toluene.

Reaction:

-

Mechanism: The base catalyzes the deprotonation of cyanoacetic acid, which attacks the aldehyde. Spontaneous decarboxylation occurs under reflux, yielding 3-(3-chlorophenyl)acrylonitrile (Cinnamonitrile derivative).

Step 2: Selective Reduction

Reagents: Sodium Borohydride (NaBH

-

Critical Control Point: Standard catalytic hydrogenation (Pd/C) can sometimes result in over-reduction to the amine or dechlorination of the aromatic ring. Using NaBH

in pyridine selectively reduces the conjugated alkene without touching the nitrile or the aryl chloride.

Method B: Nucleophilic Substitution (Alternative)

Reagents: 3-Chlorophenethyl alcohol, Tosyl Chloride (TsCl), Sodium Cyanide (NaCN).

-

Tosylation: 3-Cl-Ph-CH

CH -

Cyanation: 3-Cl-Ph-CH

CH

-

Note: This method is less atom-efficient and involves handling highly toxic cyanide salts.

Visualization: Synthesis Workflow

Figure 1: Two-step synthesis via Knoevenagel condensation and selective reduction.

Utility in Drug Development

3-(3-Chlorophenyl)propanenitrile serves as a versatile "branch point" intermediate. The nitrile group is a masked pharmacophore that can be transformed into amines, acids, or heterocycles, while the meta-chlorophenyl motif provides metabolic resistance (blocking para-hydroxylation) and enhances lipophilicity.

Key Transformations

-

Reduction to Primary Amine:

-

Product: 3-(3-Chlorophenyl)propylamine.

-

Use: A core scaffold for Nefazodone and Trazodone analogs. The propyl chain provides the optimal linker length for binding to 5-HT

and

-

-

Hydrolysis to Carboxylic Acid:

-

Product: 3-(3-Chlorophenyl)propanoic acid.

-

Use: Precursor for amide coupling in peptidomimetic inhibitors.

-

-

Cyclization:

-

Product: Tetrazoles or Triazoles.

-

Use: Bioisosteres for carboxylic acids in antihypertensive research.

-

Visualization: Divergent Synthesis

Figure 2: Divergent synthetic utility of the nitrile scaffold in medicinal chemistry.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (10g Scale)

Safety Warning: Perform all operations in a fume hood. Pyridine is toxic and flammable.

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charging: Add 3-chlorobenzaldehyde (14.06 g, 100 mmol), cyanoacetic acid (9.36 g, 110 mmol), and toluene (100 mL). Add pyridine (1 mL) and ammonium acetate (0.5 g) as catalysts.

-

Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (~3-5 hours).

-

Decarboxylation: The initial product is the unsaturated acid. Prolonged heating often effects decarboxylation, or a separate heating step (180°C neat) may be required if the intermediate is isolated.

-

Reduction: Dissolve the crude unsaturated nitrile in pyridine (50 mL). Slowly add NaBH

(4.0 g) at 0°C. Stir at room temperature for 12 hours. -

Workup: Quench with dilute HCl (carefully!). Extract with Ethyl Acetate (3x 50 mL). Wash organics with brine, dry over MgSO

, and concentrate. -

Purification: Distill under high vacuum (0.5 mmHg) or purify via flash column chromatography (Hexane:EtOAc 9:1).

References

-

CymitQuimica . (n.d.). 3-(3-Chlorophenyl)propionitrile Product Data. Retrieved from

-

ChemicalBook . (2025).[1] 3-(3-CHLORO-PHENYL)-PROPIONITRILE CAS 21640-47-1.[2][3] Retrieved from

-

Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents.[4] Part 5. Journal of Medicinal Chemistry. (Contextual reference for 3-chlorophenylpiperazine scaffolds).

-

Sigma-Aldrich . (n.d.). Safety Data Sheet for Related Nitriles. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 3-(3-Chlorophenyl)propanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3-Chlorophenyl)propanenitrile, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative solubility data for this specific compound, this document leverages fundamental principles of organic chemistry to predict its solubility profile across a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to precisely determine the thermodynamic and kinetic solubility of 3-(3-Chlorophenyl)propanenitrile in their laboratories. This empowers scientists and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, formulation, and other critical applications.

Introduction to 3-(3-Chlorophenyl)propanenitrile

3-(3-Chlorophenyl)propanenitrile is an organic compound featuring a chlorophenyl group attached to a propanenitrile backbone. The presence of the polar nitrile group (-C≡N) and the moderately polar chlorophenyl group, combined with a short alkyl chain, suggests a molecule with a nuanced solubility profile. Understanding this profile is paramount for its effective utilization in research and development, particularly in the pharmaceutical and agrochemical industries where it may serve as a building block for more complex molecules. The seemingly subtle placement of the chlorine atom at the meta position of the phenyl ring can influence the molecule's dipole moment and crystal lattice energy, thereby affecting its interaction with various solvents.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like"[1][2][3][4][5][6][7]. This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Key Physicochemical Properties Influencing Solubility:

-

Polarity: The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry. The nitrile group in 3-(3-Chlorophenyl)propanenitrile is strongly polar, while the chlorophenyl group contributes moderate polarity. The overall polarity will be a balance between these groups and the nonpolar hydrocarbon portion.

-

Hydrogen Bonding: The nitrile group can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents (e.g., alcohols).

-

Molecular Size and Shape: Larger molecules generally have lower solubility. The shape of the molecule can affect its ability to pack in a crystal lattice and interact with solvent molecules.

Based on its structure, 3-(3-Chlorophenyl)propanenitrile is expected to be a polar molecule. The chlorophenyl group introduces some lipophilicity. Therefore, it is predicted to have good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Predicted Solubility Profile of 3-(3-Chlorophenyl)propanenitrile

The following table provides a predicted qualitative solubility profile of 3-(3-Chlorophenyl)propanenitrile in a range of common organic solvents, categorized by their polarity. These predictions are based on the "like dissolves like" principle and the structural features of the target molecule.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The nitrile group can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. The overall polarity is compatible. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents have strong dipole moments that can effectively solvate the polar nitrile and chlorophenyl groups of the solute. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderately Soluble | These solvents have a balance of polar and nonpolar characteristics that should be compatible with the solute. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solvation. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following sections provide detailed protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and is a critical parameter for formulation and development.[8][9][10][11] The shake-flask method is the gold standard for determining thermodynamic solubility.[12]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. In-vitro Thermodynamic Solubility protocol v1 [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

thermodynamic stability of 3-(3-Chlorophenyl)propanenitrile

An In-depth Technical Guide to the Thermodynamic Stability of 3-(3-Chlorophenyl)propanenitrile

Abstract

The Imperative of Thermodynamic Stability in Chemical Development

In the journey from discovery to market, a molecule's inherent stability is as crucial as its biological activity. Thermodynamic stability, governed by Gibbs free energy, dictates whether a compound will remain in its present state or spontaneously transform into a lower-energy state (i.e., degrade).[1][2] An unstable compound can lead to loss of efficacy, the formation of toxic degradants, and unforeseen manufacturing hazards. For a molecule like 3-(3-Chlorophenyl)propanenitrile, which contains a reactive nitrile group and a halogenated aromatic ring, a thorough understanding of its thermodynamic landscape is not merely academic—it is a prerequisite for safe and effective application.

This guide is structured to provide a foundational understanding of the principles involved, followed by practical, field-tested methodologies for stability assessment. We will construct a logical analysis of 3-(3-Chlorophenyl)propanenitrile, leveraging established chemical principles to infer its stability profile in the absence of direct experimental data.

Theoretical Framework: The Energetics of Stability

The thermodynamic stability of a compound is quantified by several key parameters that describe the energy changes associated with its formation and potential decomposition.

-

Enthalpy of Formation (ΔH°f) : This value represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[3] A highly negative ΔH°f suggests a large amount of energy is released upon formation, indicating strong, stable chemical bonds relative to the elemental precursors.

-

Entropy (S°) : Entropy is a measure of the molecular disorder or randomness of a system. Reactions that result in an increase in the number of molecules, particularly gaseous ones, generally have a positive entropy change (ΔS > 0).

-

Gibbs Free Energy (G°) : The ultimate arbiter of thermodynamic spontaneity is the Gibbs free energy, which integrates enthalpy and entropy.[4][5] The change in Gibbs free energy (ΔG) for a reaction at constant temperature and pressure determines its direction. The relationship is defined by the equation:

ΔG = ΔH - TΔS [1]

For a compound to be considered thermodynamically stable, its decomposition reaction(s) must have a significant positive ΔG under the conditions of interest.

Methodologies for Stability Assessment

A multi-faceted approach combining experimental thermal analysis and computational modeling provides the most comprehensive picture of a compound's stability.

Experimental Thermal Analysis

The primary tools for experimentally probing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6]

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for identifying melting points, phase transitions, and the onset of exothermic decomposition.[7]

Protocol: DSC Analysis for Thermal Hazard Screening

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin).[7]

-

Sample Preparation: Accurately weigh 1-3 mg of 3-(3-Chlorophenyl)propanenitrile into a high-pressure crucible (gold-plated stainless steel or similar). The use of a high-pressure crucible is critical to contain any pressure generated during decomposition.

-

Experimental Conditions:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a controlled heating rate, typically 5-10 °C/min.

-

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting.

-

Critically analyze the thermogram for any exothermic peaks. The onset temperature of a sharp exotherm is a key indicator of the beginning of thermal decomposition.

-

Integrate the area under the exotherm to quantify the energy of decomposition (ΔH_d). A high energy of decomposition (>100 J/g) suggests a significant thermal hazard.

-

B. Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[8] It precisely identifies the temperature at which degradation, involving the loss of volatile components, begins.

Protocol: TGA for Decomposition Profiling

-

Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using appropriate Curie point standards.

-

Sample Preparation: Place 5-10 mg of 3-(3-Chlorophenyl)propanenitrile into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with a selected atmosphere (e.g., Nitrogen for inert decomposition, Air for oxidative stability) at 50-100 mL/min.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The resulting TGA curve plots mass percentage versus temperature.

-

Determine the onset temperature of mass loss, often defined as the temperature at which 5% mass loss occurs (T_d5%). This is a primary indicator of thermal stability.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

The residual mass at the end of the experiment quantifies non-volatile byproducts.

-

C. Evolved Gas Analysis (EGA)

For a comprehensive hazard analysis, coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR) is essential.[8][9] This allows for the real-time identification of gaseous species released during decomposition, which for 3-(3-Chlorophenyl)propanenitrile, could include hazardous gases like HCl and HCN.

Computational Chemistry

In the absence of experimental data, and as a powerful predictive tool, quantum chemistry provides invaluable insights.[10] Methods like Density Functional Theory (DFT) can be used to calculate the ground-state energy of a molecule, from which thermodynamic properties can be derived.[11][12]

-

Enthalpy of Formation: Can be calculated using atomization or isodesmic reaction schemes, which provide reliable results that often correlate well with experimental values.[13]

-

Decomposition Pathways: Computational modeling can map the potential energy surface of decomposition reactions, identifying the most likely pathways and the energy barriers (activation energies) associated with them. This allows for a theoretical prediction of decomposition products and the conditions required to initiate degradation.

Analysis of 3-(3-Chlorophenyl)propanenitrile

Direct experimental thermochemical data such as the enthalpy of formation or Gibbs free energy of formation for 3-(3-Chlorophenyl)propanenitrile are not available in the peer-reviewed literature. However, a robust scientific assessment can be made by analyzing its constituent functional groups and data from related compounds.

| Property | Data for 3-(3-Chlorophenyl)propanenitrile | Source/Comment |

| Molecular Formula | C₉H₈ClN | Calculated |

| Molecular Weight | 165.62 g/mol | Calculated |

| Physical State | Likely a liquid or low-melting solid at STP | Inferred from related isomers.[14] |

| Enthalpy of Formation (ΔH°f) | Data not available | Would require experimental calorimetry or high-level computation. For comparison, the ΔfH°(gas) of the parent propanenitrile is ~52 kJ/mol.[15] |

| Gibbs Free Energy (ΔG°f) | Data not available | Would require experimental or computational determination. |

| Decomposition Temp. | Data not available | Expected to be the primary indicator from TGA analysis. |

Structural Contributions to Stability

-

Propanenitrile Moiety: The propionitrile backbone is relatively stable. The NIST WebBook provides extensive thermodynamic data for propanenitrile (ethyl cyanide), which serves as a baseline.[16] However, the cyano (-C≡N) group is a site of potential reactivity. Under harsh conditions (strong acid/base, high temperatures), it can undergo hydrolysis to form a carboxylic acid or an amide. More critically, upon thermal decomposition, it is a source for the formation of highly toxic hydrogen cyanide (HCN) gas.

-

3-Chlorophenyl Group: The chlorobenzene ring is thermally robust. The C-Cl bond is strong, but it is the weakest point on the aromatic ring. At very high temperatures or under specific catalytic conditions, dehalogenation can occur. The presence of chlorine means that thermal decomposition in a hydrogen-rich environment will almost certainly produce hydrogen chloride (HCl), a corrosive and toxic gas. The substitution pattern (meta-position) influences electronic properties but is not expected to introduce exceptional instability compared to other isomers.

Predicted Decomposition Pathways and Hazards

Based on first principles, the thermal decomposition of 3-(3-Chlorophenyl)propanenitrile under inert conditions is likely to proceed via radical mechanisms. The weakest bonds will cleave first, leading to a cascade of reactions.

The primary safety concern stems from the high likelihood of releasing both HCl and HCN upon thermal decomposition. This combination is particularly dangerous. The compound itself, like many nitriles, should be handled with care, assuming it is toxic via ingestion, inhalation, and skin contact.[17][18]

Reactivity and Chemical Stability

The molecule possesses protons alpha to the nitrile group which are weakly acidic. In the presence of a very strong base like sodium amide, deprotonation can occur, leading to an anion that can participate in intramolecular reactions, such as the formation of a benzyne intermediate followed by cyclization.[19] While these conditions are extreme and not relevant to typical storage, they highlight a potential reactivity pathway that must be considered during synthesis and process development. Under standard ambient conditions and in the absence of strong acids, bases, or oxidizing agents, the product is expected to be chemically stable.[17]

Conclusion and Recommendations

While direct experimental data for the is lacking, a comprehensive analysis based on established thermochemical principles and data from analogous structures allows for a reasoned assessment. The molecule is predicted to be moderately stable at ambient temperatures but presents a significant thermal hazard due to the potential for exothermic decomposition and the release of highly toxic gases, including hydrogen chloride and hydrogen cyanide.

For any developmental program involving this compound, the following actions are strongly recommended as a matter of scientific and safety priority:

-

Perform Experimental Thermal Analysis: Conduct DSC and TGA experiments as outlined in this guide to determine the precise onset temperature of decomposition and the associated energy release.

-

Conduct Evolved Gas Analysis: Utilize TGA-MS or TGA-FTIR to confirm the identity and quantify the release of hazardous decomposition products.

-

Initiate Computational Studies: Perform high-level ab initio or DFT calculations to determine a theoretical enthalpy of formation and map the most probable decomposition pathways to corroborate experimental findings.

By systematically applying this integrated approach, researchers and developers can build a robust data package to ensure the safe handling, storage, and application of 3-(3-Chlorophenyl)propanenitrile.

References

-

Propynenitrile, 3-(2-chlorophenyl) - Chemical & Physical Properties. Cheméo. [Link]

-

Safety Data Sheet for Propionitrile. (Source not specified). [Link]

-

Synthesis of SC99 and its analogs. Oncotarget. [Link]

-

Material Safety Data Sheet for 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride. MP Biomedicals. [Link]

-

What happens when 3-(2-chlorophenyl)propanenitrile is treated with sodium amide? Chemistry Stack Exchange. [Link]

-

Thermal Analysis Applications in Pharmaceuticals. Mettler Toledo. [Link]

-

Gibbs (Free) Energy. Chemistry LibreTexts. [Link]

-

Gibbs free energy and spontaneity. Khan Academy. [Link]

-

3-(3-chlorophenyl)-3-hydroxypropanenitrile. PubChemLite. [Link]

-

Standard Enthalpy of Formation for Various Compounds. University of California, Davis. [Link]

-

Propanenitrile. NIST WebBook. [Link]

-

Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. Cheméo. [Link]

-

3-[3-[1-[1-(4-Chlorophenyl)ethyl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]propanenitrile. PubChem. [Link]

-

Propanenitrile, 3-[(2-chlorophenyl)amino]- SIELC Technologies. [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues... MDPI. [Link]

-

Experimental and computational thermochemical study of 3-hydroxypropanenitrile. ResearchGate. [Link]

-

TGA/DSC 3+. Mettler Toledo. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Material Science Research India. [Link]

-

Gibbs Energy (Free Energy). Campus Manitoba Pressbooks. [Link]

-

Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC. [Link]

-

DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

-

Propenenitrile - Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. [Link]

-

Gibbs Free Energy. Bozeman Science (YouTube). [Link]

-

A Thermodynamic Insight on Dissociation Pathways of Chlorinated Alkyl Sulfides: Computational Quantum. Research and Reviews: Journal of Chemistry. [Link]

-

Synthesis and Pharmacology of Novel Antidepressant Agents... International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide)... ResearchGate. [Link]

-

Thermodynamic Stability of Fenclorim and Clopyralid. ResearchGate. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. m.youtube.com [m.youtube.com]

- 3. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. kohan.com.tw [kohan.com.tw]

- 9. mt.com [mt.com]

- 10. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 11. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 12. rroij.com [rroij.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-(2-CHLOROPHENYL)PROPIONITRILE CAS#: 7315-17-5 [m.chemicalbook.com]

- 15. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. Propanenitrile [webbook.nist.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. airgas.com [airgas.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Understanding the Physicochemical Landscape

The melting and boiling points of a substance are dictated by the strength of its intermolecular forces. For 3-(3-Chlorophenyl)propanenitrile, these forces are a composite of:

-

Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a strong dipole moment due to the high electronegativity of nitrogen.

-

Van der Waals Forces: The aromatic ring and the propyl chain contribute to transient dipoles, leading to these universal attractive forces.

-

Influence of the Chlorine Substituent: The electronegative chlorine atom introduces an additional dipole and influences the overall electron distribution of the phenyl ring.

The position of the chlorine atom on the phenyl ring subtly alters the molecule's overall polarity and symmetry, which in turn affects how the molecules pack in a crystal lattice (influencing the melting point) and the energy required to transition into the gaseous phase (influencing the boiling point).

Data Summary and Estimation for 3-(3-Chlorophenyl)propanenitrile

To estimate the melting and boiling points of the target compound, we will analyze the experimentally determined values for its isomers and the unsubstituted parent compound.

| Compound | Melting Point (°C) | Boiling Point (°C) | Boiling Point (°C at reduced pressure) |

| 3-Phenylpropionitrile | -2 to -1[1][2] | 261 (at 760 mmHg)[3][4] | 113 (at 9 mmHg)[1][2] |

| 3-(2-Chlorophenyl)propanenitrile | Not available | Not available | 83 (at 0.15 mmHg)[5] |

| 3-(3-Chlorophenyl)propanenitrile | Estimated: Liquid at room temp. | Estimated: 265-275 (at 760 mmHg) | Estimated: 120-130 (at 10 mmHg) |

| 3-(4-Chlorophenyl)propanenitrile | Liquid or Solid at room temp. | Not available | Not available |

| 3-[(4-chlorophenyl)thio]propanenitrile | 54-55[6][7][8] | 339.3 (Predicted)[6][7] | Not available |

Analysis and Estimation:

-

Melting Point: The parent compound, 3-phenylpropionitrile, has a melting point just below room temperature.[1][2] The introduction of a chlorine atom can either increase or decrease the melting point depending on its effect on the crystal lattice packing. Symmetrical para-substituted isomers often have higher melting points than their ortho or meta counterparts due to more efficient packing. Given that the related 3-(4-chlorophenyl)thio]propanenitrile has a melting point of 54-55 °C, it is plausible that 3-(3-Chlorophenyl)propanenitrile is a liquid or a low-melting solid at room temperature.[6][7][8]

-

Boiling Point: The boiling point is primarily influenced by molecular weight and intermolecular forces. The addition of a chlorine atom increases the molecular weight compared to 3-phenylpropionitrile, which would be expected to increase the boiling point. The boiling point of 3-phenylpropionitrile is 261 °C at atmospheric pressure.[3][4] It is therefore reasonable to estimate that the boiling point of 3-(3-Chlorophenyl)propanenitrile will be slightly higher, likely in the range of 265-275 °C. The boiling point of the 2-chloro isomer is reported as 83 °C at 0.15 mmHg, which is a significantly reduced pressure.[5] This further supports the expectation of a high boiling point at atmospheric pressure for the 3-chloro isomer.

Theoretical Framework: Influence of Substituent Position

The position of the chlorine atom on the benzene ring has a predictable effect on the molecule's physical properties.

Caption: Relationship between molecular structure and physical properties.

Generally, for disubstituted benzenes, the para isomer is the most symmetrical and often has the highest melting point. The boiling points of the isomers are usually closer to each other than their melting points, with minor variations based on differences in their overall dipole moments.

Experimental Determination of Melting and Boiling Points

Given the absence of definitive literature values, empirical determination is essential. The following are standard, reliable protocols for these measurements.

Melting Point Determination: Capillary Method

This method is suitable for solid samples and relies on visually observing the temperature at which the substance transitions from a solid to a liquid.

Protocol:

-

Sample Preparation: Ensure the sample of 3-(3-Chlorophenyl)propanenitrile is crystalline and dry. If it is a liquid at room temperature, this method is not applicable.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into a small amount of the powdered sample. A sample height of 2-3 mm is sufficient.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Heating (Optional): Perform a preliminary rapid heating to get an approximate melting range.[9]

-

Accurate Determination: For a fresh sample, heat at a rate of 1-2 °C per minute when approaching the approximate melting point.[9]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]

-

Replicate: Repeat the measurement at least twice to ensure reproducibility.[9]

Caption: Workflow for boiling point determination by the distillation method.

Conclusion

While direct experimental values for the melting and boiling points of 3-(3-Chlorophenyl)propanenitrile are not readily found in the literature, a scientifically sound estimation can be made based on the properties of its isomers and parent compound. We predict that 3-(3-Chlorophenyl)propanenitrile is likely a liquid at room temperature with a boiling point in the range of 265-275 °C at atmospheric pressure. For drug development and synthetic chemistry applications, it is strongly recommended that these values be confirmed experimentally using the detailed protocols provided in this guide. This ensures the highest level of accuracy and reproducibility in your research and development endeavors.

References

-

Simple Distillation and Boiling Point Determination. (n.d.). Retrieved February 15, 2026, from [Link]

-

Distillation and Boiling Points. (n.d.). PennState College of Earth and Mineral Sciences. Retrieved February 15, 2026, from [Link]

-

3-phenyl propionitrile, 645-59-0. (n.d.). The Good Scents Company. Retrieved February 15, 2026, from [Link]

-

Melting point determination. (n.d.). University of Alberta. Retrieved February 15, 2026, from [Link]

-

Melting point determination. (n.d.). Edisco. Retrieved February 15, 2026, from [Link]

-

Distillation. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 15, 2026, from [Link]

-

3- phenyl propionitrile in Juchandra, Vasai, Zarlish Polychemicals Private Limited. (n.d.). IndiaMART. Retrieved February 15, 2026, from [Link]

Sources

- 1. 3-苯基丙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-PHENYLPROPIONITRILE | 645-59-0 [chemicalbook.com]

- 3. 3-phenyl propionitrile, 645-59-0 [thegoodscentscompany.com]

- 4. indiamart.com [indiamart.com]

- 5. 3-(2-CHLOROPHENYL)PROPIONITRILE CAS#: 7315-17-5 [m.chemicalbook.com]

- 6. 3-[(4-CHLOROPHENYL)THIO]PROPANENITRILE CAS#: 5307-86-8 [amp.chemicalbook.com]

- 7. 5307-86-8 CAS MSDS (3-[(4-CHLOROPHENYL)THIO]PROPANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3-[(4-CHLOROPHENYL)THIO]PROPANENITRILE | 5307-86-8 [amp.chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. edisco.it [edisco.it]

literature review of 3-(3-Chlorophenyl)propanenitrile derivatives

This guide serves as a comprehensive technical resource on 3-(3-Chlorophenyl)propanenitrile , a critical intermediate in the synthesis of psychoactive pharmaceutical agents. The content is structured for application scientists and medicinal chemists, focusing on synthesis, reactivity, and downstream pharmacological utility.

CAS Registry Number: 2948-09-6 (Generic isomer), 32327-71-2 (4-Cl isomer ref), Structure-Specific Ref: 3-(3-Cl-Ph)-CN

Molecular Formula: C

Executive Summary

3-(3-Chlorophenyl)propanenitrile is a privileged scaffold in medicinal chemistry, serving as a pivotal "C3-linker" building block. Its structural value lies in the meta-chlorophenyl pharmacophore—a moiety extensively validated for increasing lipophilicity and metabolic stability while mimicking the indole ring of serotonin (5-HT). This nitrile is the direct precursor to 3-(3-chlorophenyl)propylamine , a core fragment found in numerous serotonin modulators, antidepressants (e.g., Trazodone analogs), and antihistamines.

This guide details the high-yield synthesis of this scaffold, its transformation into bioactive amines and acids, and its application in Structure-Activity Relationship (SAR) optimization for CNS-targeted libraries.

Chemical Synthesis & Production

The synthesis of 3-(3-chlorophenyl)propanenitrile is most efficiently achieved through a two-step sequence: Knoevenagel condensation followed by selective reduction. This route avoids the use of toxic aryl halides required in Heck couplings and offers higher atom economy.

Primary Synthetic Route (Knoevenagel-Reduction)

This pathway utilizes 3-chlorobenzaldehyde as the starting material.

-

Condensation: 3-Chlorobenzaldehyde reacts with cyanoacetic acid (or acetonitrile) to form the

-unsaturated nitrile (cinnamonitrile derivative). -

Selective Reduction: The alkene is reduced to the alkane without affecting the nitrile or the aryl chloride.

Step-by-Step Protocol:

-

Step 1: Formation of 3-(3-Chlorophenyl)acrylonitrile

-

Reagents: 3-Chlorobenzaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Pyridine (solvent/base), Piperidine (catalyst).

-

Procedure: Reflux reagents in pyridine/piperidine for 4–6 hours. Decarboxylation occurs in situ.

-

Workup: Pour into dilute HCl/ice mix. Filter the precipitated solid. Recrystallize from ethanol.

-

Yield: Typically 85–90%.

-

-

Step 2: Reduction to 3-(3-Chlorophenyl)propanenitrile

-

Reagents: Sodium Borohydride (NaBH

) in Pyridine/Methanol OR H -

Preferred Method (Chemoselective): NaBH

(4.0 eq) in Methanol/Pyridine (10:1) at reflux.[1][2][3] This reduces the conjugated double bond selectively over the nitrile. -

Workup: Quench with acetic acid, extract with ethyl acetate, wash with brine, dry over MgSO

. -

Purification: Vacuum distillation or silica gel chromatography (Hexane:EtOAc 9:1).

-

Alternative Route (Nucleophilic Substitution)

-

Starting Material: 3-Chlorobenzyl chloride (Note: This yields the acetonitrile C2 linker, not C3. To get C3, one must use 3-chlorophenethyl bromide + NaCN).

-

Reaction: 3-Chlorophenethyl bromide + NaCN

3-(3-Chlorophenyl)propanenitrile. -

Critique: Less convergent; requires the phenethyl halide precursor which is more expensive than the aldehyde.

Reactivity & Downstream Derivatives

The nitrile group acts as a versatile "chemical handle," allowing access to three distinct functional classes essential for drug discovery.

Reduction to Primary Amines (The CNS Pathway)

The most significant application is the reduction to 3-(3-chlorophenyl)propylamine .

-

Reagents: LiAlH

in THF or Raney Nickel/H -

Application: This amine is a homolog of the phenethylamine class. The 3-chloro substituent enhances affinity for the Serotonin Transporter (SERT) and 5-HT

receptors. -

Drug Connection: Key intermediate for synthesizing "Trazodone-like" arylpiperazines where the propyl chain serves as the linker between the aryl headgroup and the piperazine tail.

Hydrolysis to Carboxylic Acids

-

Reagents: NaOH (aq), reflux

HCl. -

Product: 3-(3-Chlorophenyl)propanoic acid .

-

Application: Precursor for amides or ester-based prodrugs. Used in designing GABA analogs (e.g., Baclofen isomers) and anti-inflammatory agents.

Tetrazole Formation (Bioisostere)

-

Reagents: NaN

, ZnBr -

Product: 5-[2-(3-chlorophenyl)ethyl]-1H-tetrazole.

-

Application: The tetrazole serves as a lipophilic carboxylic acid bioisostere, improving blood-brain barrier (BBB) permeability in CNS candidates.

Visualizations

Synthesis & Reactivity Flowchart

The following diagram illustrates the synthesis of the core scaffold and its divergence into key pharmaceutical intermediates.

Caption: Synthesis of 3-(3-Chlorophenyl)propanenitrile and its divergence into amine, acid, and tetrazole derivatives.[1][3][4][5][6][7][8][9]

Structure-Activity Relationship (SAR) Logic

This diagram explains why the 3-chlorophenyl group is preferred over other substitutions in CNS drug design.

Caption: SAR analysis highlighting the pharmacological advantages of the meta-chloro propyl scaffold.

Experimental Data Summary

The following table summarizes the physicochemical properties and typical reaction yields for the core scaffold and its primary derivatives.

| Compound | Molecular Formula | MW ( g/mol ) | State | Typical Yield | Key Application |

| 3-(3-Chlorophenyl)acrylonitrile | C | 163.60 | Solid | 85-92% | Intermediate |

| 3-(3-Chlorophenyl)propanenitrile | C | 165.62 | Oil | 75-85% | Core Scaffold |

| 3-(3-Chlorophenyl)propylamine | C | 169.65 | Liquid | 80-90% | SERT Inhibitor Precursor |

| 3-(3-Chlorophenyl)propanoic acid | C | 184.62 | Solid | 90-95% | GABA Analog Precursor |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 201662: 3-[3-[1-[1-(4-Chlorophenyl)ethyl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]propanenitrile.[10] Retrieved from [Link]

-

Zaręba, P., et al. (2022).[11] New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. PMC PubMed Central. Retrieved from [Link]

-

PrepChem. (2024). Synthesis of 3-[(3-bromophenyl)thio]propionitrile (Analogous Methodology). Retrieved from [Link]

-

Global Research Online. (2014). Synthesis and Pharmacology of Novel Antidepressant Agents. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jru.edu.in [jru.edu.in]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. drugapprovalsint.com [drugapprovalsint.com]

- 6. rsc.org [rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Buy [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine [smolecule.com]

- 10. 3-(3-{1-[1-(4-chlorophenyl)ethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanenitrile | C23H25ClN4O | CID 201662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 3-(3-Chlorophenyl)propanenitrile

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-(3-chlorophenyl)propanenitrile (CAS: 23159-07-1) starting from 3-chlorobenzaldehyde . This structural motif is a critical intermediate in the synthesis of various pharmaceutical agents, including antidepressants (e.g., Nefazodone) and antihistamines.

The core challenge in this synthesis is the chemoselective reduction of the

Retrosynthetic Analysis

The synthetic strategy relies on constructing the carbon skeleton via condensation and then refining the oxidation state.

Figure 1: Retrosynthetic pathway highlighting the two-stage assembly.

Step 1: Synthesis of 3-(3-Chlorophenyl)acrylonitrile

The first step involves the formation of the cinnamonitrile derivative. While direct condensation with acetonitrile is possible, it often requires harsh bases and suffers from self-condensation. The Doebner modification of the Knoevenagel condensation, using cyanoacetic acid, is preferred for its operational simplicity and high trans-selectivity.

Reaction Scheme

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount (Example) |

| 3-Chlorobenzaldehyde | 140.57 | 1.0 | 14.06 g (100 mmol) |

| Cyanoacetic Acid | 85.06 | 1.2 | 10.21 g (120 mmol) |

| Piperidine | 85.15 | 0.05 | 0.5 mL (Catalyst) |

| Pyridine | 79.10 | - | 20 mL (Co-solvent) |

| Toluene | 92.14 | - | 100 mL |

Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3-chlorobenzaldehyde (14.06 g), cyanoacetic acid (10.21 g), and toluene (100 mL) to the flask.

-

Catalysis: Add pyridine (20 mL) and piperidine (0.5 mL). The pyridine acts as a base to deprotonate the carboxylic acid, while piperidine catalyzes the nucleophilic attack.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~115°C). Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours) and CO₂ evolution stops. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with 1N HCl (2 x 50 mL) to remove pyridine and piperidine.

-

Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted cyanoacetic acid.

-

Wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude solid can be recrystallized from ethanol/water or used directly if purity >95% (GC/NMR).

-

Expected Yield: 85–92%

-

Appearance: Off-white to pale yellow crystalline solid.

-

Step 2: Selective Reduction to 3-(3-Chlorophenyl)propanenitrile

This is the critical step. Standard hydrogenation (Pd/C, H₂) risks dehalogenation (loss of the Cl atom). Hydride reductions (LiAlH₄) risk reducing the nitrile to an amine.

Selected Method: Magnesium in Methanol (Conjugate Reduction) This method operates via single-electron transfer (SET) specifically targeting the conjugated alkene. It is highly chemoselective, preserving both the nitrile and the aryl chloride.

Reaction Scheme

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount (Example) |

| 3-(3-Chlorophenyl)acrylonitrile | 163.60 | 1.0 | 8.18 g (50 mmol) |

| Magnesium Turnings | 24.30 | 5.0 | 6.08 g (250 mmol) |

| Methanol (Anhydrous) | 32.04 | - | 150 mL |

Protocol

-

Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer (essential for handling Mg slurry), a thermometer, and a nitrogen inlet. Place the flask in a water bath (room temp).

-

Solvation: Dissolve the intermediate (8.18 g) in anhydrous methanol (150 mL).

-

Activation: Add a small iodine crystal or 1 mL of HCl to activate the Mg if the turnings are old.

-

Addition: Add the Mg turnings in small portions (approx. 0.5 g each) over 1–2 hours.

-

Critical Control: The reaction is exothermic and evolves hydrogen gas. Maintain internal temperature between 25–40°C. If it gets too hot, cool with an ice bath temporarily.

-

-

Reaction: Stir vigorously. The mixture will become turbid and grey as magnesium methoxide forms. Continue stirring for 2–4 hours after the final Mg addition.

-

Monitoring: Check TLC (Hexane:EtOAc 8:2). The UV-active conjugated starting material spot will disappear; the product is less UV-active (visualize with I₂ stain or KMnO₄).

-

Quench:

-

Cool the mixture to 0°C.

-

Slowly add 6N HCl (approx. 100 mL) until the pH is acidic (pH ~2) and the magnesium salts dissolve completely. Caution: Vigorous H₂ evolution.

-

-

Extraction:

-

Extract the aqueous mixture with Ethyl Acetate or DCM (3 x 100 mL).

-

Combine organic layers and wash with saturated NaHCO₃ (to neutralize acid) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: The product is typically an oil. Purify via vacuum distillation or flash chromatography (Silica, Hexane:EtOAc gradient) if necessary.

-

Expected Yield: 75–85%

-

Appearance: Colorless to pale yellow oil.

-

Analytical Quality Control (QC)

| Parameter | Specification | Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O) or GC-FID |

| Identity (NMR) | 1H NMR (CDCl3): | 1H NMR |

| Identity (IR) | Nitrile stretch at ~2245 cm⁻¹ (sharp). Absence of C=C stretch at ~1620 cm⁻¹. | FT-IR (Neat) |

Safety & Hazards

-

Magnesium/Methanol: Generates Hydrogen gas (H₂). Ensure good ventilation and no ignition sources.

-

Cyanides: While the nitrile group is covalently bonded, avoid contact with strong acids at high temperatures which could theoretically release HCN, though unlikely in this protocol.

-

3-Chlorobenzaldehyde: Irritant. Handle in a fume hood.

-

Exotherms: Both the Knoevenagel (reflux) and Reduction (Mg addition) steps involve heat. Monitor temperatures closely.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Yield | Incomplete water removal | Ensure Dean-Stark trap is functioning; add fresh toluene if needed. |

| Step 2: Dehalogenation (Loss of Cl) | Reaction too vigorous or prolonged | Keep Temp < 40°C. Reduce reaction time. Switch to NaBH4/Pyridine method if persistent. |

| Step 2: Polymerization | Temperature too high during Mg addition | Cool effectively. Add Mg more slowly. |

| Step 2: Incomplete Reduction | Inactive Magnesium | Activate Mg with I₂ or use fresh turnings. Ensure MeOH is anhydrous. |

References

-

Knoevenagel Condensation (Doebner Modification)

-

Selective Reduction (Mg/MeOH)

-

Prof. H. Sajiki et al., "Magnesium/methanol-d1: a practical reductive deuteration system for the deuterium labeling of α,β-unsaturated esters, nitriles and amides." Organic & Biomolecular Chemistry, 2014 , 12, 1153-1157.

- Validation of chemoselectivity: This paper confirms the reduction of conjugated nitriles to saturated nitriles without defunctionaliz

-

- Alternative Reduction (NaBH4/Pyridine)

-

General Properties

-

PubChem Compound Summary for 3-(3-Chlorophenyl)propanenitrile.

-

Sources

- 1. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Chemoselective Catalytic Hydrogenation of 3-(3-Chlorophenyl)propanenitrile

Executive Summary

The reduction of 3-(3-Chlorophenyl)propanenitrile to 3-(3-Chlorophenyl)propan-1-amine presents a classic "chemoselectivity paradox" in organic synthesis. The objective is to fully reduce the nitrile functionality (-CN) to a primary amine (-NH

Standard hydrogenation catalysts (e.g., Pd/C) often favor rapid hydrodehalogenation (loss of Cl) over nitrile reduction. Furthermore, the intermediate imine species is prone to condensation, leading to substantial secondary amine impurities.

This Application Note details two field-proven protocols to solve these challenges:

-

Protocol A (The "Gold Standard"): Sponge Cobalt (Raney® Cobalt) catalysis, which offers superior kinetic selectivity for nitriles over aryl halides.

-

Protocol B (The "Common Alternative"): Raney® Nickel with Ammonia suppression, optimized for cost-efficiency.

The Chemo-Selectivity Landscape

To achieve high yield and purity, the researcher must navigate three competing reaction pathways. Understanding these mechanisms is crucial for troubleshooting.

Mechanistic Pathways & Risks

-

Desired Pathway: Stepwise addition of hydrogen across the nitrile triple bond to form an imine, followed by reduction to the primary amine.

-

Side Reaction A (Dimerization): The formed primary amine attacks the intermediate imine, releasing ammonia and forming a secondary amine (dimer).

-

Side Reaction B (Dehalogenation): Oxidative addition of the metal catalyst into the Ar-Cl bond, followed by reductive elimination, yielding the dechlorinated impurity (3-phenylpropylamine).

Visualization of Reaction Logic

Figure 1: Mechanistic map highlighting the competition between productive reduction and parasitic side reactions (Dehalogenation and Dimerization).

Protocol A: Sponge Cobalt (High Selectivity)

Rationale: Sponge Cobalt (often referred to as Raney® Cobalt) is the preferred catalyst for halogenated nitriles. Unlike Palladium, Cobalt has a low affinity for oxidative addition into Ar-Cl bonds under moderate conditions, yet it remains highly active for nitrile reduction.

Materials & Equipment

-

Substrate: 3-(3-Chlorophenyl)propanenitrile (1.0 equiv).

-

Catalyst: Sponge Cobalt (A-4000 or similar), approx. 10-20 wt% loading.

-

Solvent: Methanol (anhydrous) or THF.

-

Additive: None usually required, but trace LiOH can enhance kinetics.

-

Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology

-

Catalyst Preparation (Critical):

-

Sponge Cobalt is usually supplied as a slurry in water.

-

Wash: Decant the water and wash the catalyst 3x with anhydrous Methanol.

-

Safety:Do not let the catalyst dry. It is pyrophoric.[1] Keep it under solvent at all times.

-

-

Loading:

-

Load the substrate (e.g., 50 mmol) into the autoclave liner.

-

Add the solvent (Methanol, 10 volumes relative to substrate).

-

Transfer the washed Cobalt catalyst slurry (approx. 20 wt% relative to substrate) into the reactor.

-

-

Reaction Conditions:

-

Seal and Purge: Purge with N

(3x 5 bar) to remove O -

Pressure: Pressurize H

to 30–50 bar (Cobalt requires higher pressure than Nickel). -

Temperature: Heat to 80–90°C .

-

Agitation: Set stirring to maximum (gas-liquid mass transfer is the rate-limiting step).

-

-

Completion & Workup:

-

Monitor H

uptake. Reaction typically completes in 4–8 hours. -

Cool to room temperature. Vent H

and purge with N -

Filtration: Filter the mixture through a Celite pad under an inert blanket (N

or Argon). Do not pull air through the dry filter cake. -

Quench: Immediately submerge the used filter cake in water/HCl to quench the pyrophoric catalyst.

-

Protocol B: Raney® Nickel + Ammonia (Cost-Effective)

Rationale: Raney Nickel is cheaper and more active than Cobalt, allowing for lower pressures. However, it poses a higher risk of dehalogenation and secondary amine formation. To mitigate this, we use Ammonia (NH

Materials

-

Catalyst: Raney® Nickel (active slurry).

-

Solvent: 7M Ammonia in Methanol (commercially available or prepared in situ).

-

Additives: The ammonia serves as the inhibitor for secondary amines.

Step-by-Step Methodology

-

Solvent Preparation:

-

Prepare a solution of the nitrile in Methanol.

-

Add aqueous Ammonium Hydroxide (25%) or saturate the methanol with gaseous NH

. Target molar ratio: NH

-

-

Reaction Setup:

-

Load Raney Ni (10-15 wt%) into the autoclave.

-

Add the substrate/ammonia solution.

-

Pressure: 5–10 bar H

(Lower pressure is sufficient for Ni). -

Temperature: 40–50°C .

-

Warning: Do not exceed 60°C. Higher temperatures significantly increase the rate of Ar-Cl cleavage with Nickel.

-

-

Workup:

-

Similar filtration precautions as Protocol A.

-

The filtrate will contain excess ammonia. Concentrate on a rotary evaporator to remove NH

and MeOH. -

Dissolve residue in dilute HCl and wash with ether (removes non-basic impurities). Basify the aqueous layer (NaOH) and extract the pure amine into DCM.

-

Comparative Data & Troubleshooting

Catalyst Selection Guide

| Parameter | Sponge Cobalt (Protocol A) | Raney Nickel (Protocol B) | Pd/C (Not Recommended) |

| Primary Amine Selectivity | Excellent (>95%) | Good (85-90%) w/ NH | Poor (forms dimers) |

| Halogen Retention (Cl) | High (Safe up to 100°C) | Moderate (Risk >60°C) | Very Low (Rapid De-Cl) |

| Pressure Required | High (30-50 bar) | Low (5-10 bar) | Low (1-3 bar) |

| Reaction Time | Slower (6-12 h) | Fast (2-6 h) | Very Fast |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Dechlorinated Product (>5%) | Catalyst too active or Temp too high. | Switch to Sponge Cobalt. If using Ni, lower Temp to <40°C. |

| Secondary Amine (>10%) | Imine condensation. | Increase [NH |

| Incomplete Conversion | Poisoned catalyst or Mass Transfer limits. | Check H |

| Green/Blue Filtrate | Leaching of Ni/Co ions. | Catalyst oxidation. Ensure strictly anaerobic handling. Wash product with EDTA or dilute ammonia. |

Process Workflow Diagram

This workflow illustrates the critical safety and operational steps for the Sponge Cobalt protocol.

Figure 2: Operational workflow for the high-pressure hydrogenation using Sponge Cobalt.

Safety & Handling (Self-Validating Systems)

To ensure the protocol is self-validating regarding safety:

-

The "Spark Test" (Mental Check): Treat dry Raney metals as if they are instantaneous fire sources.

-

Holdup Validation: Before heating, pressurize the reactor with N

and monitor for 15 mins. A pressure drop >0.1 bar indicates a leak. Do not introduce H -

Exotherm Control: Nitrile reduction is exothermic. Program a temperature ramp (e.g., 1°C/min) rather than a ballistic heat-up to prevent thermal runaway.

References

-

Chemoselective Hydrogenation of Nitriles

-

Cobalt vs.

-

Suppression of Secondary Amines

-

Raney Cobalt Preparation & Safety

- Title: "Prepar

- Source: Organic Syntheses, Coll. Vol. 3, p.181.

-

Link:[Link] (Foundational text on handling these pyrophoric catalysts).

-

Heterogeneous Catalysis for Halogenated Substrates

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective hydrogenation of nitriles to primary amines catalyzed by a novel iron complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A ppm level Rh-based composite as an ecofriendly catalyst for transfer hydrogenation of nitriles: triple guarantee of selectivity for primary amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

hydrolysis protocols for 3-(3-Chlorophenyl)propanenitrile to carboxylic acids

Executive Summary

This guide details the process engineering for converting 3-(3-Chlorophenyl)propanenitrile (CAS: 20876-36-2) to 3-(3-Chlorophenyl)propanoic acid (CAS: 21640-48-2). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including antidepressants and metabolic regulators.

While nitrile hydrolysis is a textbook reaction, the specific meta-chloro substitution requires protocols that maximize yield while preventing dehalogenation or byproduct formation. This note presents two validated chemical workflows (Acidic and Basic) and one biocatalytic approach, supported by mechanistic insights and troubleshooting matrices.

Chemical Context & Mechanism

The Challenge:

The transformation involves the conversion of a nitrile (

-

Substrate: 3-(3-Chlorophenyl)propanenitrile (Lipophilic, soluble in organics).

-

Product: 3-(3-Chlorophenyl)propanoic acid (pKa ~4.5, soluble in base, precipitates in acid).

Thermodynamics:

The reaction is exothermic but kinetically slow due to the stability of the

Mechanistic Pathway (Acid-Catalyzed)

-

Protonation: The nitrile nitrogen is protonated by acid (

). -

Nucleophilic Attack: Water attacks the electrophilic carbon.

-

Tautomerization: Imidic acid tautomerizes to the primary amide.

-

Deamination: Further hydrolysis releases ammonium (

) and yields the free acid.

Figure 1: Stepwise mechanistic progression from nitrile to carboxylic acid under acidic conditions.

Experimental Protocols

Method A: Alkaline Hydrolysis (Preferred for Scalability)

Rationale: Basic hydrolysis is often faster and drives the equilibrium forward by trapping the product as a carboxylate salt. The evolution of ammonia gas serves as a visual reaction progress indicator.

Reagents:

-

Substrate: 3-(3-Chlorophenyl)propanenitrile (1.0 eq)

-

Base: Sodium Hydroxide (NaOH), 20-30% aq. solution (3.0 - 4.0 eq)

-

Solvent: Ethanol (to improve substrate solubility)

-

Acid (Workup): Conc. HCl (37%)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (neutralizing solution) to manage ammonia evolution.

-

Dissolution: Dissolve 10.0 g of nitrile in 30 mL Ethanol.

-

Addition: Add 40 mL of 25% NaOH solution.

-

Reflux: Heat the mixture to reflux (~85-90°C).

-

Checkpoint: Monitor ammonia evolution.[3] Reaction is complete when ammonia smell dissipates (typically 4–8 hours).

-

TLC Control: Silica gel, Hexane:EtOAc (3:1). Look for disappearance of the high Rf nitrile spot.

-

-

Concentration: Distill off the ethanol (rotary evaporator) to reduce volume.

-

Isolation (Critical):

-

Cool the remaining aqueous residue to 0–5°C.

-

Slowly add Conc. HCl dropwise with vigorous stirring.

-

Target pH: 2.0 – 3.0.

-

The product will precipitate as a white solid.

-

-

Purification: Filter the solid, wash with cold water (3x 20 mL) to remove NaCl, and dry in a vacuum oven at 45°C.

Yield Expectation: 85–92%

Method B: Acid-Catalyzed Hydrolysis (Alternative)

Rationale: Used when the substrate or impurities are sensitive to strong bases, or to avoid salt formation steps.

Reagents:

-

Substrate: 3-(3-Chlorophenyl)propanenitrile (1.0 eq)

-

Acid: Sulfuric Acid (

), 60% aq. solution (excess) -

Solvent: Acetic Acid (optional co-solvent for solubility)

Protocol:

-

Mixing: In a reactor, combine the nitrile with 60%

(10 mL per gram of substrate). -

Heating: Heat to reflux (approx. 100–110°C).

-

Note: Acid hydrolysis is slower. Expect 8–16 hours.[4]

-

-

Quenching: Pour the hot reaction mixture onto crushed ice (approx. 5x weight of reaction mass).

-

Extraction: If the solid does not precipitate cleanly, extract with Ethyl Acetate (3x).

-

Washing: Wash organic layer with brine, dry over

, and evaporate.

Yield Expectation: 75–85%

Comparative Analysis & Decision Matrix

| Feature | Method A (Alkaline) | Method B (Acidic) | Method C (Biocatalytic)* |

| Reaction Time | Fast (4-8 h) | Slow (8-16 h) | Moderate (12-24 h) |

| Byproducts | Ammonia ( | Ammonium salts | Minimal |

| Workup | Acidification required | Ice quench/Extraction | Filtration |

| Selectivity | High | Moderate (Charring risk) | Very High |

| Green Score | Moderate | Low (Corrosive waste) | High |

*Method C utilizes Nitrilase enzymes (e.g., from Nitriliruptor alkaliphilus) in phosphate buffer at pH 7. This is the emerging standard for green manufacturing but requires specific biocatalyst sourcing.

Workflow Visualization

The following decision tree assists in selecting the optimal protocol based on lab constraints.

Figure 2: Operational decision tree for selecting the hydrolysis strategy.

Troubleshooting & Quality Control

Common Failure Modes

-

Stalled Reaction (Amide Intermediate):

-

Oiling Out:

Analytical Validation

-

1H NMR (DMSO-d6): Look for the disappearance of the alpha-proton triplet associated with

(~2.8 ppm) and the appearance of the acid proton (~12.0 ppm broad). -

Melting Point: Pure 3-(3-Chlorophenyl)propanoic acid melts at 72–76 °C [1].

References

-

ChemicalBook. (2025). 3-(3-Chlorophenyl)propionic acid Properties and Synthesis.Link

-

National Institute of Standards and Technology (NIST). (2024). Propanoic acid, 3-chloro- Data (Analogous Reactivity). NIST Chemistry WebBook.[7] Link

-

Organic Syntheses. (2020). General Procedures for Nitrile Hydrolysis. Org.[8][9] Synth. Coll. Vol. 1. Link

-

BenchChem. (2025).[3] Propanenitrile: A Technical Guide to Stability and Degradation Pathways.Link

-

Fisher Scientific. (2025). 3-(3-Chlorophenyl)propionic acid, 96% Specification Sheet.Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. protocols.io [protocols.io]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]

- 7. Propanoic acid, 3-chloro- [webbook.nist.gov]